(3-(Naphthalen-2-yl)phenyl)methanol

Regiochemistry OLED HTM Molecular Geometry

Secure your supply of (3-(Naphthalen-2-yl)phenyl)methanol, the critical meta-substituted regioisomer for OLED hole-transport materials. The precise meta-linkage ensures the twisted molecular geometry needed for optimal solubility and thermal stability in solution-processable devices. Its benzylic alcohol handle enables diverse derivatizations—halides, amines, ethers—for pharma and polymer applications. Avoid regioisomeric impurities and ensure reproducibility by purchasing CAS 1349716-83-1 directly. Request a quote for bulk quantities today.

Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
CAS No. 1349716-83-1
Cat. No. B11875063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Naphthalen-2-yl)phenyl)methanol
CAS1349716-83-1
Molecular FormulaC17H14O
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3)CO
InChIInChI=1S/C17H14O/c18-12-13-4-3-7-15(10-13)17-9-8-14-5-1-2-6-16(14)11-17/h1-11,18H,12H2
InChIKeyKNNIMZAVFNSRDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-(Naphthalen-2-yl)phenyl)methanol CAS 1349716-83-1: Aromatic Alcohol Building Block for Organic Synthesis and Materials Research


(3-(Naphthalen-2-yl)phenyl)methanol (CAS 1349716-83-1), also known as 3-(2-Naphthalenyl)benzenemethanol, is an aromatic alcohol with the molecular formula C17H14O and a molecular weight of 234.29 g/mol . It features a methanol group meta-substituted on a phenyl ring that is in turn substituted at the para position with a 2-naphthyl group. The compound serves as a versatile building block in organic synthesis, particularly for constructing π-extended systems via the reactive benzylic alcohol handle, and has applications in materials science, including as a potential intermediate for hole-transporting materials in organic light-emitting diodes (OLEDs) [1].

Why Generic Substitution of (3-(Naphthalen-2-yl)phenyl)methanol 1349716-83-1 with In-Class Analogs Fails


Direct substitution of (3-(Naphthalen-2-yl)phenyl)methanol with seemingly similar naphthyl-phenyl methanol analogs is not recommended due to the critical importance of regiochemistry and substitution pattern. The specific meta-substitution of the benzylic alcohol relative to the naphthyl-phenyl biaryl linkage dictates the compound's molecular geometry, electronic properties, and reactivity, which are key parameters in structure-activity or structure-property relationships. For instance, in applications such as hole transport materials, the asymmetric and twisted structure imparted by the meta-linkage directly influences solubility and thermal stability, unlike regioisomeric analogs [1]. Furthermore, the specific position of the alcohol group determines its chemical reactivity and the nature of derivatives that can be synthesized, as well as its potential for specific intermolecular interactions like hydrogen bonding . Thus, procurement of the precise CAS number 1349716-83-1 is essential for reproducibility and intended performance.

(3-(Naphthalen-2-yl)phenyl)methanol 1349716-83-1: Key Differential Evidence for Scientific Selection


Regioisomeric Purity and Structure-Property Impact of the Meta-Substitution Pattern

The specific meta-substitution pattern of the benzylic alcohol on the phenyl ring in (3-(Naphthalen-2-yl)phenyl)methanol is a critical differentiator from its para-substituted analog. In the design of solution-processable hole transporting materials (HTMs) for OLEDs, a core with a meta-linked phenyl-naphthalene structure is utilized to achieve an asymmetric and twisted molecular geometry. This specific geometry enhances the solubility of the resulting HTM in organic solvents, a key requirement for solution processing, and improves thermal stability, both of which are inferior in materials derived from the more linear para-substituted core [1]. While quantitative data for the monomeric alcohol itself is not published, this class-level inference from the corresponding core structure directly informs on the functional importance of this specific regioisomer.

Regiochemistry OLED HTM Molecular Geometry

Comparison of Predicted Physicochemical Properties with a Positional Isomer

The predicted physicochemical properties of (3-(Naphthalen-2-yl)phenyl)methanol show notable differences when compared to its positional isomer, Naphthalen-2-yl(phenyl)methanol (CAS 35060-38-9), where the alcohol is attached directly to the naphthyl-phenyl bridge carbon. The target compound (meta-substituted benzylic alcohol) is predicted to have a higher pKa (14.30±0.10) compared to the comparator's predicted pKa (13.48±0.20) . This difference of approximately 0.8 pKa units indicates that the hydroxyl proton in the target compound is less acidic. This variance can influence the compound's reactivity under basic conditions and its potential for deprotonation in synthetic steps, making it a distinct entity in reaction development.

Physicochemical Properties LogP pKa

Comparison of Molecular Weight and LogP with a Biphenyl Extended Analog

When compared to a more structurally complex analog featuring a biphenyl group, (2-Naphthyl)(2-biphenylyl)methanol (C23H18O), (3-(Naphthalen-2-yl)phenyl)methanol offers a distinct profile of molecular weight and predicted lipophilicity. The target compound has a molecular weight of 234.29 g/mol, while the biphenyl analog is significantly larger at 310.396 g/mol [1]. While a direct logP value for the target is not available in these sources, the comparator's higher molecular weight and additional aromatic ring system strongly suggest it would be more lipophilic. This difference in fundamental properties is crucial for applications where molecular size and hydrophobicity are critical parameters, such as in membrane permeability or solubility in a given solvent system.

Lipophilicity Molecular Weight SAR

In Vitro Enzyme Inhibition Activity as a Functional Differentiator

The compound Naphthalen-2-yl-phenyl-methanol (a structural isomer lacking the specific benzylic meta-substitution) has been evaluated for its ability to inhibit the enzyme 5-lipoxygenase, showing an IC50 value of 40,000 nM (40 µM) in a rat basophilic leukemia (RBL-1) cell line assay [1]. This demonstrates that this class of naphthyl-phenyl carbinol can engage biological targets. While not a direct measurement for the exact CAS 1349716-83-1, it provides class-level evidence of potential bioactivity and establishes a baseline for this chemotype. The presence of the distinct meta-benzylic alcohol in the target compound would be expected to alter this activity profile, offering a unique starting point for medicinal chemistry optimization.

5-Lipoxygenase Inhibition IC50

Optimal Research and Industrial Applications for (3-(Naphthalen-2-yl)phenyl)methanol 1349716-83-1


Development of Solution-Processable Hole Transporting Materials (HTMs) for OLEDs

This compound is a key intermediate for synthesizing asymmetric phenyl-naphthalene core structures used in next-generation solution-processable HTMs for OLEDs. The meta-substitution pattern imparts a twisted molecular geometry that is crucial for enhancing the solubility and thermal stability of the final polymer or small-molecule HTM, as demonstrated in recent materials design studies [1]. Researchers developing printable or spin-coatable OLEDs would select this specific regioisomer to ensure the desired morphology and device performance.

Synthesis of Regio-defined Biaryl Scaffolds via Cross-Coupling

The benzylic alcohol group serves as a versatile synthetic handle that can be readily converted into other functional groups (e.g., halides, amines, ethers). (3-(Naphthalen-2-yl)phenyl)methanol is therefore a valuable building block for constructing complex, regio-defined biaryl-containing molecules, such as advanced pharmaceutical intermediates or ligands, where the precise spatial arrangement of the naphthyl and phenyl rings is critical for binding or reactivity. Its distinct pKa compared to other isomers allows for chemoselective transformations in the presence of other functional groups.

Medicinal Chemistry Exploration of Naphthyl-Phenyl Carbinols

Based on the class-level evidence of enzyme inhibition by related naphthyl-phenyl methanol derivatives [2], this specific meta-substituted benzyl alcohol represents a novel scaffold for medicinal chemistry programs. Researchers exploring anti-inflammatory targets, such as 5-lipoxygenase, can use this compound as a differentiated starting point for structure-activity relationship (SAR) studies, leveraging its unique substitution pattern to potentially improve potency, selectivity, or pharmacokinetic properties compared to more planar or differently linked analogs.

Preparation of Advanced Monomers for High-Performance Polymers

The rigid, aromatic structure of (3-(Naphthalen-2-yl)phenyl)methanol makes it a candidate for use as a monomer precursor in the synthesis of high-performance polymers, such as polyethers, polyesters, or epoxy resins. The meta-linkage introduces a 'kink' in the polymer backbone, which can influence properties like glass transition temperature (Tg), solubility, and processability in a way that differs from linear para-linked monomers. This allows polymer chemists to tune material properties for specific industrial applications.

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